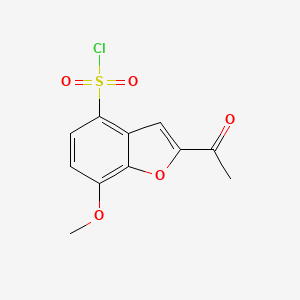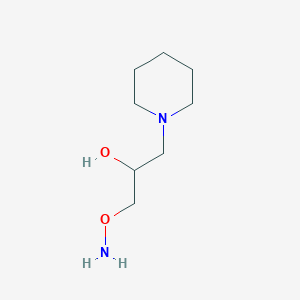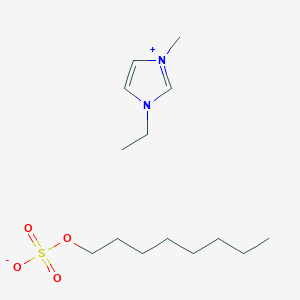
Methyl 5-chloro-2-(vinyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-(vinyloxy)benzoate is an organic compound with a molecular formula of C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Ethenylation: The hydroxyl group at the 2nd position is replaced by an ethenoxy group using a suitable ethenylating agent under basic conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:
Reactors: Large-scale reactors with temperature and pressure control.
Catalysts: Use of acid catalysts for esterification.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 5-chloro-2-(vinyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethenoxy group.
Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethenoxy group.
Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a nitro group instead of an ethenoxy group.
Uniqueness
Methyl 5-chloro-2-(vinyloxy)benzoate is unique due to the presence of the ethenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethenoxy group can undergo unique reactions and interactions, making this compound valuable in various applications.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
methyl 5-chloro-2-ethenoxybenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3 |
Clé InChI |
XDNXIDFOTRYGNM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)Cl)OC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide](/img/structure/B8474955.png)

![1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-](/img/structure/B8474962.png)


![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![2-[3-(Methylsulfanyl)phenoxy]-5-fluoronicotinic acid](/img/structure/B8475009.png)
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)





![1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile](/img/structure/B8475053.png)
